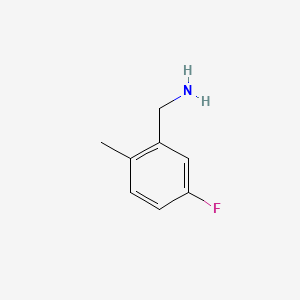

5-Fluoro-2-methylbenzylamine

Description

Chemical Significance and Historical Context

The historical development of 5-Fluoro-2-methylbenzylamine is intrinsically linked to the broader evolution of organofluorine chemistry, which has undergone dramatic transformations since the early 20th century. The foundations of fluorinated organic compounds trace back to pioneering work in the 1800s, when Alexander Borodin first achieved nucleophilic replacement of halogen atoms by fluoride in 1862. This early breakthrough established the fundamental principles of halogen exchange that would later become essential for synthesizing complex fluorinated molecules like this compound. The systematic development of aromatic fluorination methodologies, particularly the Schiemann reaction discovered in 1927, provided crucial synthetic pathways for introducing fluorine into aromatic rings. This historical progression directly influenced the eventual synthesis of substituted fluorinated benzylamines, as researchers gained greater control over fluorine incorporation into aromatic systems.

The emergence of this compound as a compound of interest reflects the broader scientific recognition that fluorinated aromatic amines possess unique properties that distinguish them from their non-fluorinated counterparts. The parent compound benzylamine, first produced accidentally by Rudolf Leuckart through the reaction of benzaldehyde with formamide, established the foundational chemistry of benzylamine derivatives. The subsequent development of fluorinated variants like this compound represents a natural evolution of this chemistry, driven by the desire to modulate molecular properties through strategic fluorine substitution. The compound's significance extends beyond mere synthetic curiosity, as it embodies the principles of structure-activity relationships that govern modern pharmaceutical and materials research.

The historical context of fluorinated aromatics gained particular momentum during World War II, when large-scale fluorine production became necessary for the Manhattan Project. This period marked a turning point in organofluorine chemistry, as researchers developed new methodologies for handling and incorporating fluorine into organic molecules. The post-war period saw the commercialization of fluorinated compounds by companies like Minnesota Mining and Manufacturing Company, which acquired electrochemical fluorination technology in 1947. These developments created the technological foundation necessary for synthesizing specialized fluorinated compounds like this compound.

Position within Organic Chemistry Classification

This compound occupies a distinct position within the hierarchical classification of organic compounds, belonging primarily to the aromatic amine family while simultaneously representing the specialized subclass of fluorinated organic molecules. As an aromatic amine, the compound shares fundamental structural characteristics with anilines and other benzylamine derivatives, featuring an aromatic ring system directly connected to an amine functional group. The compound's classification as a benzylamine derivative places it within a broad category of compounds that have found extensive applications as precursors in pharmaceutical synthesis and as key intermediates in organic transformations.

The systematic classification of this compound reveals its membership in multiple overlapping chemical categories. Primarily, it functions as a substituted benzylamine, where the benzyl group (C6H5CH2) is attached to an amine functional group (NH2). The presence of both fluorine and methyl substituents on the aromatic ring creates a unique substitution pattern that significantly influences the compound's electronic and steric properties. The fluorine atom, positioned at the 5-position relative to the methyl group at the 2-position, creates a specific electronic environment that affects both the aromatic ring's reactivity and the amine group's basicity.

From a structural chemistry perspective, this compound exemplifies the principles of substituted aromatic systems where electron-withdrawing and electron-donating groups coexist on the same molecular framework. The methyl group at the 2-position acts as an electron-donating substituent, while the fluorine atom at the 5-position serves as an electron-withdrawing group. This combination creates a unique electronic distribution that can be analyzed using established theoretical frameworks such as the Hammett equation, which describes linear free-energy relationships in substituted aromatic systems.

The compound's molecular formula C8H10FN and molecular weight of 139.17 g/mol position it within the range of small to medium-sized organic molecules that are typically amenable to standard synthetic methodologies and analytical techniques. The presence of fluorine introduces specific spectroscopic signatures that facilitate identification and characterization through techniques such as fluorine-19 nuclear magnetic resonance spectroscopy. The compound's classification also extends to its role as a fluorinated building block, a category that has gained increasing importance in modern synthetic organic chemistry due to the unique properties that fluorine substitution imparts to organic molecules.

Research Relevance in Fluorinated Aromatics

The research relevance of this compound within the broader field of fluorinated aromatics stems from its ability to serve as both a synthetic intermediate and a model compound for understanding fluorine's effects on aromatic systems. Fluorinated aromatic compounds have emerged as particularly valuable research targets due to fluorine's unique combination of small size, high electronegativity, and strong carbon-fluorine bond strength. These properties make fluorinated aromatics essential components in pharmaceutical development, where fluorine substitution often enhances metabolic stability, bioavailability, and target selectivity.

Contemporary research in fluorinated aromatics has demonstrated that strategic fluorine placement can dramatically alter molecular properties without significantly increasing molecular size. In the case of this compound, the fluorine substitution at the 5-position creates a specific electronic environment that influences both the aromatic ring's reactivity and the compound's overall chemical behavior. This positional selectivity is crucial for understanding structure-activity relationships in drug design, where subtle changes in substitution patterns can result in profound differences in biological activity.

The compound's research significance is further enhanced by its potential role in synthetic methodology development. Fluorinated benzylamines like this compound serve as valuable substrates for exploring new synthetic transformations, particularly those involving carbon-hydrogen bond functionalization and cross-coupling reactions. Recent advances in palladium-catalyzed chemistry have shown that fluorinated benzylamine derivatives can undergo selective functionalization reactions that take advantage of the unique electronic properties imparted by fluorine substitution.

The research landscape surrounding fluorinated aromatics has been particularly enriched by the development of new analytical and synthetic methodologies. The ability to synthesize this compound through established pathways, such as the reduction of corresponding nitro compounds, provides researchers with reliable access to this important building block. The compound's well-defined physical and chemical properties, including its melting point of 120°C and predicted boiling point of 201.4°C, make it suitable for a wide range of experimental conditions.

Theoretical Framework for Study

The theoretical framework for studying this compound encompasses multiple interconnected areas of chemical theory, including electronic structure theory, substituent effects, and reaction mechanism analysis. The Hammett equation provides a fundamental theoretical foundation for understanding how the fluorine and methyl substituents influence the compound's reactivity and properties. This linear free-energy relationship allows researchers to predict how structural modifications will affect reaction rates and equilibrium constants, making it an invaluable tool for rational molecular design.

Table 1: Key Physical and Chemical Properties of this compound

The electronic structure of this compound can be analyzed through the lens of molecular orbital theory, which provides insights into the compound's bonding patterns and electronic distribution. The fluorine atom's high electronegativity significantly affects the aromatic π-electron system, creating localized areas of electron deficiency that influence the compound's reactivity patterns. This electronic perturbation can be quantified using computational chemistry methods, which allow researchers to calculate electron density distributions, molecular electrostatic potentials, and other electronic properties.

Substituent effects in this compound can be systematically analyzed using established theoretical frameworks that describe how different functional groups influence aromatic reactivity. The Hammett sigma constants for fluorine (σmeta = 0.34, σpara = 0.06) and methyl groups (σmeta = -0.07, σpara = -0.17) provide quantitative measures of their electronic effects. These values indicate that fluorine acts as an electron-withdrawing group through inductive effects, while the methyl group serves as a weak electron-donating substituent through hyperconjugation.

Table 2: Hammett Sigma Constants for Relevant Substituents

The theoretical framework for understanding this compound also encompasses reaction mechanism analysis, particularly for transformations involving the amine functional group and aromatic substitution reactions. The compound's behavior in nucleophilic and electrophilic reactions can be predicted based on the electronic effects of the fluorine and methyl substituents. The fluorine atom's electron-withdrawing effect activates the aromatic ring toward nucleophilic aromatic substitution, while simultaneously deactivating it toward electrophilic aromatic substitution.

Contemporary theoretical approaches to studying fluorinated aromatics have been enhanced by advances in computational chemistry, which allow for detailed analysis of molecular properties and reaction pathways. Density functional theory calculations can provide accurate predictions of molecular geometries, electronic properties, and thermodynamic parameters for this compound. These computational tools complement experimental studies by providing molecular-level insights that guide synthetic strategy development and property optimization.

Properties

IUPAC Name |

(5-fluoro-2-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOUBUZYGVSSLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379122 | |

| Record name | 5-Fluoro-2-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-69-3 | |

| Record name | 5-Fluoro-2-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261951-69-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method Summary:

- Starting Material: 4-Fluoro-1-methyl-2-nitrobenzene

- Reagents: Iron powder, hydrochloric acid, ethanol, water

- Conditions: Reflux at 0 °C for 12 hours

- Workup: Dilution with ethyl acetate, filtration, basification with sodium bicarbonate, extraction, drying, and purification by column chromatography

- Yield: Approximately 70%

- Characterization: ^1H NMR and mass spectrometry confirm the product identity

Reaction Scheme:

$$

\text{4-Fluoro-2-nitrotoluene} \xrightarrow[\text{HCl, EtOH, reflux}]{\text{Fe powder}} \text{5-Fluoro-2-methylaniline}

$$

Key Data:

| Parameter | Details |

|---|---|

| Starting material | 4-Fluoro-1-methyl-2-nitrobenzene (2.50 g, 16 mmol) |

| Iron powder | 4.50 g (81 mmol) |

| Solvent | Ethanol (50 mL) |

| Acid | 0.25 mL HCl |

| Temperature | 0 °C to reflux |

| Reaction time | 12 hours |

| Yield | 1.4 g (70%) |

| Purification | Column chromatography (n-hexane/EtOAc 1:1) |

| ^1H NMR (DMSO-d6) | δ 6.87 (t, 1H), 6.38-6.34 (m, 1H), 6.22-6.18 (m, 1H), 5.11 (bs, 2H), 1.99 (s, 3H) |

| MS (ES) | m/z 126 (M+1) |

Source: ChemicalBook synthesis data

Reductive Amination of 5-Fluoro-2-methylbenzaldehyde with Ammonia or Primary Amines

Another widely used method for preparing benzylamines, including this compound, is reductive amination of the corresponding benzaldehyde.

Method Summary:

- Step 1: Formation of imine by reaction of 5-fluoro-2-methylbenzaldehyde with ammonia or a primary amine in a water-miscible solvent (e.g., methanol)

- Step 2: Hydrogenation of the imine intermediate using a metal catalyst (commonly palladium on activated carbon)

- Conditions: Mild temperatures (10–40 °C), atmospheric to moderate hydrogen pressure (0.1–5 bar)

- Advantages: Avoids azeotropic distillation, can be performed continuously or batch-wise, and maintains stereochemical integrity if chiral amines are used

Reaction Scheme:

$$

\text{5-Fluoro-2-methylbenzaldehyde} + \text{NH}3 \xrightarrow[\text{methanol}]{\text{imine formation}} \text{imine intermediate} \xrightarrow[\text{Pd/C, H}2]{\text{hydrogenation}} \text{this compound}

$$

Key Parameters and Conditions:

| Step | Conditions/Details |

|---|---|

| Solvent | Methanol, ethanol, n-propanol, isopropanol, THF |

| Temperature | 10–40 °C (preferably 20–30 °C) |

| Pressure | 0.1–5 bar hydrogen pressure |

| Catalyst | Pd on activated carbon (1–10% Pd loading) |

| Reaction time | Imine formation: 0.1–5 hours; Hydrogenation: 1–100 hours |

| Concentration | Benzaldehyde and amine combined 10–65% by weight |

| Process type | Continuous or batch |

Representative GC Analysis of Reaction Mixture:

| Component | GC Area % |

|---|---|

| Unreacted amine | 0.6% |

| Unreacted benzaldehyde | 0.0% |

| Desired N-benzylamine product | 94.3–97.8% |

Source: Patents US6476268B1 and EP1247799A2

Alternative Synthetic Routes and Catalytic Complexes

Research has also explored the coordination chemistry of fluoro-substituted benzylamines, which can inform synthetic strategies and catalyst design.

- For example, the synthesis of half-sandwich iridium(III) complexes with 3-fluoro-N-methylbenzylamine ligands has been reported, indicating the potential for catalytic applications or further functionalization of fluoro-substituted benzylamines.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reduction of 4-fluoro-2-nitrotoluene | 4-Fluoro-1-methyl-2-nitrobenzene | Fe powder, HCl, EtOH, reflux 12 h | ~70 | Classical reduction, requires purification |

| Reductive amination | 5-Fluoro-2-methylbenzaldehyde | NH3 or primary amine, Pd/C, H2, MeOH | >90 | Mild conditions, scalable, high purity |

| Coordination complex synthesis | 3-Fluoro-N-methylbenzylamine | Iridium complexes, room temperature | 85 | For catalyst development, not direct synthesis |

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-methylbenzylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding .

Reduction: Reduction reactions can convert it into .

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are frequently used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products:

Oxidation: Fluorinated benzaldehydes.

Reduction: Fluorinated benzyl alcohols.

Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-methylbenzylamine is a compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications in medicinal chemistry, pharmacology, and materials science, supported by data tables and case studies.

Chemical Properties and Structure

This compound has the following chemical identifiers:

- CAS Number : 261951-69-3

- Molecular Formula : C8H10FN

- Molecular Weight : 139.17 g/mol

- IUPAC Name : (5-fluoro-2-methylphenyl)methanamine

The structure of this compound includes a fluorine atom at the 5-position of the benzene ring, which significantly influences its biological activity and reactivity.

Anticancer Activity

This compound has been explored for its potential as an anticancer agent. Fluorinated compounds, particularly those related to 5-fluorouracil (a well-known chemotherapy drug), are known to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells. The incorporation of fluorine enhances the efficacy of these compounds in targeting cancer cells while minimizing side effects associated with traditional chemotherapy agents .

Neuropharmacological Studies

Research indicates that derivatives of this compound may exhibit selective agonistic activity at serotonin receptors, particularly the 5-HT2C receptor. Such activity is relevant for developing treatments for mood disorders and obesity, as selective serotonin receptor modulators can influence appetite and mood regulation . Preliminary studies have shown promising results with certain derivatives demonstrating low nanomolar EC50 values, indicating high potency .

Synthesis of Novel Compounds

The compound serves as a precursor in synthesizing various N-substituted derivatives that have shown enhanced biological activities. For instance, modifications on the benzylamine moiety have led to compounds with improved selectivity for specific serotonin receptors, which are vital for developing new antipsychotic medications .

Polymer Chemistry

In materials science, this compound has been utilized in synthesizing fluorinated polymers. These polymers exhibit unique properties such as increased thermal stability and chemical resistance, making them suitable for applications in coatings and advanced materials . The incorporation of fluorinated groups is known to enhance the hydrophobicity and durability of polymeric materials.

Analytical Chemistry

This compound is also employed in analytical chemistry as a reagent for detecting amines through various spectroscopic methods. Its distinct spectral characteristics allow for the identification and quantification of amine compounds in complex mixtures .

| Compound Name | Target Receptor | EC50 (nM) | Activity Type |

|---|---|---|---|

| This compound Derivative A | 5-HT2C | 23 | Agonist |

| This compound Derivative B | PDE5 | 4.44 | Inhibitor |

| This compound Derivative C | Thymidylate Synthase | <1 | Inhibitor |

Table 2: Synthesis Pathways Involving this compound

| Reaction Type | Starting Material | Product |

|---|---|---|

| N-Alkylation | This compound | N-Alkylated Derivative |

| Halogenation | This compound | Fluorinated Polymer |

| Amine Coupling | Aromatic Halide | Amine Coupled Product |

Case Study 1: Anticancer Efficacy

A study conducted on a series of fluorinated benzylamines demonstrated that compounds similar to this compound exhibited significant inhibition of cancer cell proliferation in vitro. The results indicated that the presence of the fluorine atom was critical for enhancing cytotoxicity against colorectal cancer cells .

Case Study 2: Neuropharmacological Effects

In a preclinical model assessing the effects of various serotonin receptor agonists, derivatives of this compound showed a marked reduction in hyperactivity, suggesting potential therapeutic applications in treating anxiety and depression disorders. The selectivity for the 5-HT2C receptor was highlighted as a promising avenue for further drug development .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylbenzylamine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its lipophilicity and metabolic stability , allowing it to interact more effectively with biological targets. This interaction can lead to the inhibition of specific enzymes or the modulation of receptor activity, depending on the context of its use .

Comparison with Similar Compounds

Positional Isomers of Fluoro-Methylbenzylamines

Differences in substituent positions significantly alter physicochemical properties and reactivity. Key isomers include:

Impact of Substituent Position :

- Fluorine’s Electron-Withdrawing Effect: Stabilizes the aromatic ring but decreases amine basicity compared to non-fluorinated analogs .

Halogenated Derivatives

Halogenated precursors and derivatives are critical in synthesis:

Key Observations :

Sulfonyl and Amide Derivatives

Modifications to the amine group or benzene ring alter functionality:

Functional Group Effects :

Aniline Derivatives

Comparison with aromatic amines lacking the benzyl group:

| Compound Name | CAS No. | Structure | Basicity (pKa) |

|---|---|---|---|

| N-Ethyl-5-fluoro-2-methylaniline HCl | 263410-37-3 | -NH(C₂H₅) | ~4.5 (estimated) |

| This compound | 261951-69-3 | -CH₂NH₂ | ~9.5 (estimated) |

Basicity Differences :

- Benzylamines (e.g., this compound) are significantly more basic than anilines due to the absence of resonance stabilization in the aliphatic amine .

Biological Activity

5-Fluoro-2-methylbenzylamine (CAS Number: 261951-69-3) is a compound that has garnered attention in various fields of pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on receptor interactions, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHFN

- Molecular Weight : 139.17 g/mol

- Structure : The compound features a fluorine atom at the 5-position and a methyl group at the 2-position of the benzylamine structure, which influences its biological properties.

Receptor Interactions

This compound has been shown to interact with several receptors, particularly within the serotonin (5-HT) receptor family. Its activity at these receptors is crucial for understanding its potential therapeutic applications.

5-HT Receptor Activity

Research indicates that compounds similar to this compound exhibit selective agonistic activity at the 5-HT receptor. For instance, novel derivatives in the same structural family have demonstrated significant selectivity and potency:

| Compound | EC (nM) | K (nM) | Receptor Type |

|---|---|---|---|

| (+)-15a | 23 | 81 | 5-HT |

| (+)-19 | 24 | Not specified | 5-HT |

These findings suggest that modifications to the benzylamine structure can enhance receptor affinity and selectivity, potentially leading to compounds with fewer side effects due to biased signaling pathways .

Structure-Activity Relationships (SAR)

The SAR studies of similar compounds reveal that the introduction of halogen atoms, such as fluorine, significantly affects the biological activity. For example, the presence of fluorine at specific positions on the aromatic ring has been linked to improved agonistic properties at serotonin receptors .

Key Findings from SAR Studies

- Fluorine Substitution : Compounds with fluorine substitutions showed enhanced potency compared to their non-fluorinated analogs.

- N-Methylation Effects : N-methylated derivatives often displayed better brain penetrance and selectivity for serotonin receptors.

- Lipophilicity : Increased lipophilicity from structural modifications can improve blood-brain barrier permeability, enhancing central nervous system effects .

Case Studies

Several studies have highlighted the therapeutic potential of compounds related to this compound:

- Antipsychotic Activity : In an amphetamine-induced hyperactivity model, derivatives exhibiting high selectivity for the 5-HT receptor demonstrated significant antipsychotic-like effects, suggesting a potential role in treating disorders such as schizophrenia .

- Anticancer Potential : Some derivatives have been investigated for their ability to inhibit specific cancer cell lines. For instance, modifications leading to dual inhibition of PDE5 and Topo II enzymes have shown promise in reducing tumor viability .

Q & A

Basic: What are the established synthetic routes for 5-Fluoro-2-methylbenzylamine, and which reagents are critical for achieving high yield?

Answer:

The synthesis of this compound typically involves reductive amination or nitro-group reduction. A validated method includes:

- Nitro Reduction : Start with 5-fluoro-2-methylnitrobenzene. Use SnCl₂·2H₂O (7 mmol) in ethanol under reflux (75°C, 5–7 hours) to reduce the nitro group to an amine . Post-reduction, alkalize the mixture with 10% NaOH, extract with ethyl acetate, and purify via solvent evaporation.

- Catalytic Hydrogenation : Alternative routes may employ Pd/C or Raney Ni under H₂ pressure for nitro-group reduction, ensuring inert conditions to prevent by-product formation.

Critical Reagents : SnCl₂·2H₂O for stoichiometric reduction or transition-metal catalysts for hydrogenation. Ethanol is preferred for its solvation properties and safety profile .

Basic: What spectroscopic methods are recommended for characterizing this compound, and what key spectral features should researchers observe?

Answer:

Characterization requires multi-technique validation:

- ¹H/¹³C NMR :

- ¹H NMR: Expect signals for aromatic protons (δ 6.8–7.2 ppm, split due to fluorine coupling) and benzylic CH₂ (δ 3.7–4.0 ppm).

- ¹³C NMR: Fluorine-coupled carbons (C-F, δ 110–125 ppm) and methyl groups (δ 20–25 ppm).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 153.2 (C₈H₁₀FN⁺) with fragmentation patterns confirming the benzylamine backbone.

- FT-IR : N-H stretch (~3350 cm⁻¹), aromatic C-H (~3050 cm⁻¹), and C-F vibrations (~1200 cm⁻¹).

Data Validation : Cross-reference with NIST Chemistry WebBook for spectral libraries and ensure sample purity (>97%) to avoid misinterpretation .

Advanced: How can researchers resolve discrepancies in reported melting points or spectral data for this compound across different studies?

Answer:

Discrepancies often arise from impurities, polymorphic forms, or instrumentation variability. Mitigation strategies include:

- Purification : Recrystallize using ethanol/water mixtures to isolate pure polymorphs.

- Analytical Cross-Check : Combine differential scanning calorimetry (DSC) with hot-stage microscopy to confirm melting behavior.

- Systematic Review : Apply EFSA-like methodologies for literature synthesis, such as tailored search strings in PubMed/Web of Science, to aggregate and compare data .

- Collaborative Verification : Share samples with independent labs for NMR/XRPD analysis to validate crystallinity .

Advanced: What strategies are effective in optimizing the catalytic hydrogenation step during the synthesis of this compound derivatives?

Answer:

Optimization focuses on catalyst selection and reaction conditions:

- Catalyst Screening : Test Pd/C (1–5% loading) vs. Raney Ni in ethanol or THF. Pd/C often provides higher selectivity for aromatic amines.

- Pressure/Temperature : Moderate H₂ pressure (3–5 atm) and 50–70°C balance reaction rate and side-reaction suppression.

- Additives : Use triethylamine (1 eq.) to neutralize acidic by-products and prevent catalyst poisoning.

Process Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and GC-MS to detect intermediates .

Advanced: How does the fluorine substituent influence the reactivity of this compound in nucleophilic reactions compared to non-fluorinated analogs?

Answer:

The fluorine atom exerts both electronic and steric effects:

- Electronic Effects : Fluorine’s electronegativity deactivates the aromatic ring, reducing electrophilic substitution rates. However, it enhances the amine’s nucleophilicity via inductive effects.

- Steric Effects : The ortho-methyl group creates steric hindrance, directing nucleophilic attacks to the para-position relative to fluorine.

Case Study : In Schiff base formation, this compound reacts slower with aldehydes than non-fluorinated analogs but yields more stable imines due to fluorine’s electron-withdrawing stabilization .

Advanced: What methodologies are recommended for assessing the stability of this compound under varying storage conditions?

Answer:

Stability studies should include:

- Accelerated Degradation : Expose samples to 40°C/75% RH for 4 weeks and analyze via HPLC-UV (λ = 254 nm) to monitor decomposition products.

- Light Sensitivity : Store in amber vials under UV light (365 nm) and compare with dark-stored controls. Fluorinated compounds often show photostability but may degrade under prolonged UV exposure.

- Oxidative Stability : Use O₂ headspace vials with radical initiators (e.g., AIBN) to simulate oxidative degradation.

Storage Recommendations : Store at –20°C in argon-filled containers to prevent amine oxidation and moisture absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.